molecular formula C17H22N4O2S B4685818 1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)thiourea

1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)thiourea

Cat. No.: B4685818
M. Wt: 346.4 g/mol
InChI Key: LFMRECJOQLQSKV-UHFFFAOYSA-N
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Description

1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)thiourea is a synthetic organic compound that features a unique combination of functional groups, including a pyrazole ring, a methoxybenzyl group, and a thiourea moiety

Properties

IUPAC Name

1-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-22-15-5-2-4-13(8-15)11-21-12-14(9-19-21)20-17(24)18-10-16-6-3-7-23-16/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3,(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMRECJOQLQSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C=N2)NC(=S)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)thiourea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Thiourea Moiety: The final step involves the reaction of the pyrazole derivative with tetrahydrofuran-2-ylmethyl isothiocyanate to form the desired thiourea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, bases (e.g., potassium carbonate)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Amino or thiol derivatives

Scientific Research Applications

1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)thiourea has been explored for various scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)thiourea depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)thiourea stands out due to its combination of a pyrazole ring, methoxybenzyl group, and thiourea moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)thiourea

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